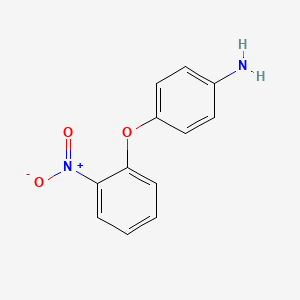
4-(2-Nitrophenoxy)aniline
Overview
Description
4-(2-Nitrophenoxy)aniline is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antiviral Agents : A study published in the New Journal of Chemistry explored the use of 4-(2-nitrophenoxy)benzamide derivatives, which are structurally related to 4-(2-Nitrophenoxy)aniline, as potential antiviral agents. These derivatives were designed and synthesized to inhibit deubiquitinase (DUB) enzymes found in various viruses, including Adenovirus, HSV-1, Coxsackievirus, and SARS-CoV-2. The study involved molecular docking and in vitro antiviral screening of these compounds, which demonstrated strong antiviral activities. The compounds were found effective with IC50 values ranging from 10.22 to 44.68 μM against the aforementioned viruses. This research indicates the potential of this compound derivatives in the development of new antiviral agents
.
Binding Studies with Proteins : In another study, derivatives of this compound, specifically azo dyes derived from it, were investigated for their binding characteristics with proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). These studies used spectroscopic methods and molecular docking techniques to explore the interaction between the azo dyes and the proteins. The results showed that the azo dyes could bind to these proteins, which is significant in understanding the behavior of these compounds in biological systems. This research is relevant in fields like pharmaceuticals and biochemistry, where understanding the interaction between synthetic compounds and biological molecules is crucial
.
Chemical Properties and Classification : PubChem provides a comprehensive profile of this compound, including its chemical structure, properties, and classification. This information is vital for researchers in the field of chemistry and materials science, as it aids in understanding the fundamental characteristics of the compound and its potential applications in various scientific domains
.
properties
IUPAC Name |
4-(2-nitrophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSZBJTJDYKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



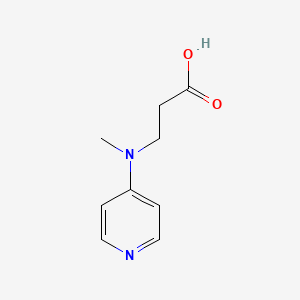
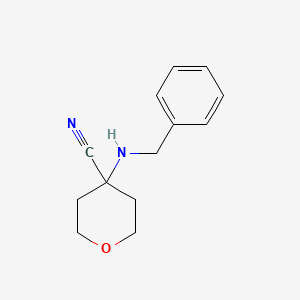

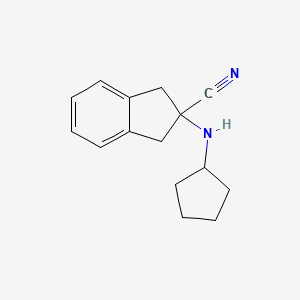







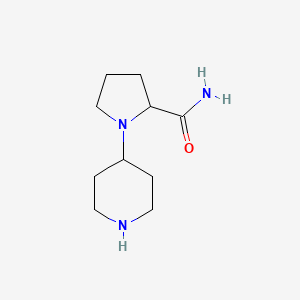
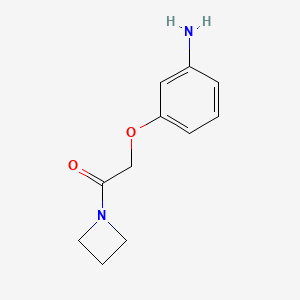
![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)